11-Acetateundecyltrimethoxysilane
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Overview
Description
11-Acetateundecyltrimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is commonly used as a coupling agent in various industrial and research applications. This compound is known for its ability to form self-assembled monolayers on surfaces, making it valuable in materials science and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Acetateundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyl acetate with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
11-Acetateundecyltrimethoxysilane undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used to hydrolyze the trimethoxysilane groups.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group under mild conditions.
Major Products Formed
Scientific Research Applications
11-Acetateundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Materials Science: Used to create self-assembled monolayers on surfaces, enhancing the properties of materials.
Surface Chemistry: Acts as a coupling agent to modify surface properties for better adhesion and compatibility.
Biology and Medicine: Employed in the development of biosensors and drug delivery systems due to its ability to functionalize surfaces.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Mechanism of Action
The mechanism of action of 11-Acetateundecyltrimethoxysilane involves the hydrolysis of the trimethoxysilane groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a stable and robust network on surfaces . The acetate group can be substituted with other functional groups, allowing for further functionalization and customization of the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
11-Acetateundecyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
11-Azidoundecyltriethoxysilane: Contains an azido group, offering different reactivity and applications.
11-Pentafluorophenoxyundecyltrimethoxysilane: Contains a pentafluorophenoxy group, providing unique properties for specific applications.
Uniqueness
11-Acetateundecyltrimethoxysilane is unique due to its combination of acetate and trimethoxysilane groups, allowing for versatile functionalization and self-assembly properties. Its ability to form stable siloxane networks makes it valuable in various applications, from materials science to biology .
Properties
IUPAC Name |
11-trimethoxysilylundecyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-16(17)21-14-12-10-8-6-5-7-9-11-13-15-22(18-2,19-3)20-4/h5-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHNABGMOPDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC[Si](OC)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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